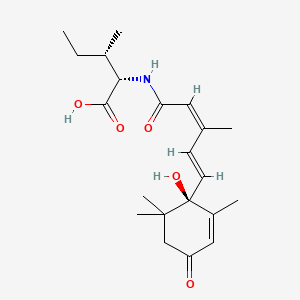
(+)-cis,trans-Abscisic Acid-L-isoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-cis,trans-Abscisic Acid-L-isoleucine is a conjugate of abscisic acid and the amino acid L-isoleucine. Abscisic acid is a plant hormone that plays a crucial role in various physiological processes, including seed dormancy, germination, and stress responses. The conjugation with L-isoleucine enhances its stability and activity, making it a significant compound in plant biology and agricultural research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-isoleucine typically involves the esterification of abscisic acid with L-isoleucine. This process can be carried out using various coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms that can produce abscisic acid and subsequently conjugate it with L-isoleucine. This method is advantageous due to its efficiency and sustainability compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the double bonds in the abscisic acid moiety, potentially affecting its activity.
Substitution: Substitution reactions can occur at the carboxyl group of the abscisic acid, leading to the formation of different conjugates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of abscisic acid and its conjugates, which may have different biological activities and applications.
科学研究应用
(+)-cis,trans-Abscisic Acid-L-isoleucine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of abscisic acid conjugates.
Biology: The compound is crucial in understanding the role of abscisic acid in plant physiology, including stress responses and developmental processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating stress responses in humans.
Industry: It is used in agricultural research to develop stress-resistant crops and improve crop yields.
作用机制
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-isoleucine involves its interaction with specific receptors in plant cells, leading to the activation of various signaling pathways. These pathways regulate gene expression and physiological responses, such as stomatal closure, seed dormancy, and stress tolerance. The molecular targets include abscisic acid receptors and downstream signaling proteins.
相似化合物的比较
Similar Compounds
Abscisic Acid: The parent compound, which has similar biological activities but lower stability.
Abscisic Acid-L-Valine: Another conjugate with similar properties but different amino acid moiety.
Abscisic Acid-L-Leucine: Similar to the L-isoleucine conjugate but with leucine instead of isoleucine.
Uniqueness
(+)-cis,trans-Abscisic Acid-L-isoleucine is unique due to its enhanced stability and activity compared to abscisic acid alone. The conjugation with L-isoleucine provides additional benefits, such as improved solubility and bioavailability, making it a valuable compound in both research and practical applications.
属性
分子式 |
C21H31NO5 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C21H31NO5/c1-7-14(3)18(19(25)26)22-17(24)10-13(2)8-9-21(27)15(4)11-16(23)12-20(21,5)6/h8-11,14,18,27H,7,12H2,1-6H3,(H,22,24)(H,25,26)/b9-8+,13-10-/t14-,18-,21-/m0/s1 |
InChI 键 |
WEKAENJJIFHEHE-DKIAIGKJSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)/C=C(/C)\C=C\[C@@]1(C(=CC(=O)CC1(C)C)C)O |
规范 SMILES |
CCC(C)C(C(=O)O)NC(=O)C=C(C)C=CC1(C(=CC(=O)CC1(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


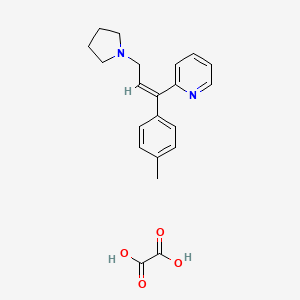
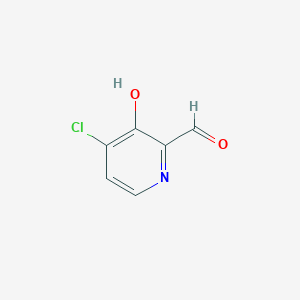
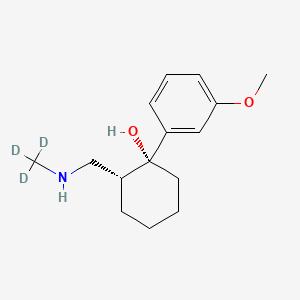
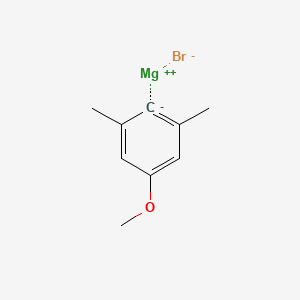

![methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B15294776.png)
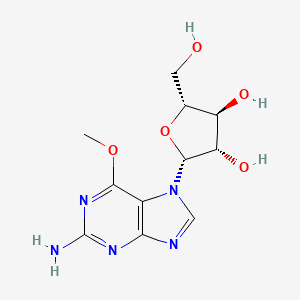
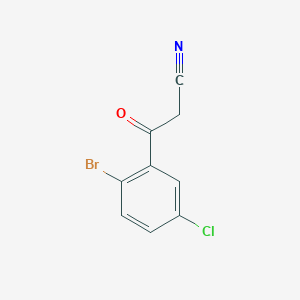
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide](/img/structure/B15294784.png)
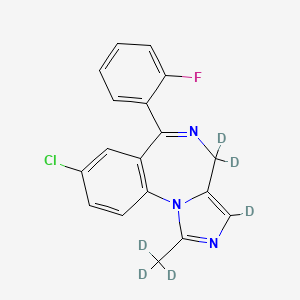


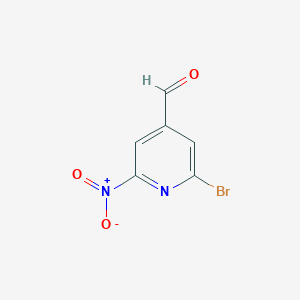
![11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol](/img/structure/B15294842.png)
